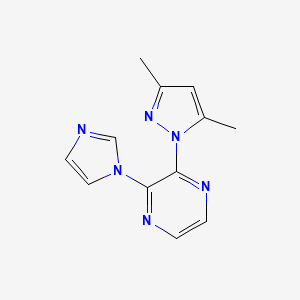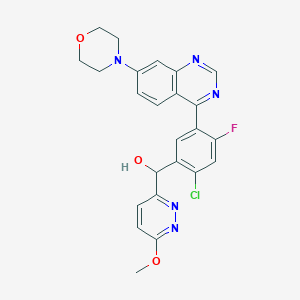
5,6-Dimethyl-1-octyl-4-benzimidazolamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medical Implications in Medicinal Chemistry
5,6-Dimethyl-1-octyl-4-benzimidazolamine, a derivative of benzimidazole, plays a significant role in medicinal chemistry. Benzimidazole derivatives have been studied for their interaction with DNA and interference with DNA associated processes. They are crucial in the design of antihelminthic, antacid, and antibacterial drugs, leveraging their interaction with DNA for therapeutic benefits (Bhattacharya & Chaudhuri, 2008).
Role in Organic Magnetic Materials
This compound contributes to the development of organic magnetic materials. Research has shown that benzimidazole derivatives exhibit distinct hydrogen bonding behaviors and antiferromagnetic exchange coupling, indicating potential applications in magnetic material design (Ferrer et al., 2001).
Benzimidazole Synthesis Methods
Studies have explored methods to synthesize benzimidazole derivatives, including this compound. These methods are essential in the development of compounds with various pharmacological properties, such as anti-inflammatory, antidepressive, antibacterial, and antihistamine effects (Zniber et al., 1999).
Inhibition Properties in Bacterial Growth
Benzimidazole derivatives, including this compound, have been shown to inhibit bacterial growth. This property is significant in understanding their role in controlling bacterial infections and developing new antibacterial agents (Hendlin & Soars, 1951).
Antimicrobial and Antifungal Activities
Research into the synthesis of new benzimidazoles has demonstrated their potential in antimicrobial and antifungal applications. Compounds such as this compound show promise in combating various microbial strains, highlighting their potential in treating infectious diseases (Vlaović et al., 1992).
Application in Antioxidant Activity
Synthesized benzimidazole derivatives exhibit promising antioxidant activity. The structural modifications, like those in this compound, contribute to their effectiveness as radical scavengers and metal ion chelators, which are crucial in combating oxidative stress in biological systems (Sindhe et al., 2016).
Mecanismo De Acción
Target of Action
5,6-Dimethyl-1-octyl-4-benzimidazolamine is a derivative of benzimidazole . Benzimidazoles are known to interact with various biological targets, exhibiting diverse biological activities . .
Mode of Action
The mode of action of this compound is likely related to its benzimidazole core structure. Benzimidazoles are known to participate in various chemical reactions such as nucleophilic and electrophilic substitutions
Biochemical Pathways
Benzimidazoles, including this compound, can participate in various biochemical pathways. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . .
Result of Action
Benzimidazole derivatives are known to exhibit diverse biological activities, making them intriguing subjects for further study .
Propiedades
IUPAC Name |
5,6-dimethyl-1-octylbenzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-4-5-6-7-8-9-10-20-12-19-17-15(20)11-13(2)14(3)16(17)18/h11-12H,4-10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFSDGVWYLMDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=NC2=C1C=C(C(=C2N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472354.png)
![(3,3-Difluorocyclobutyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2472355.png)
![3-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472356.png)
![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2472360.png)

![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)
![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2472365.png)



